molecular formula C17H19N3O4S2 B2946469 Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate CAS No. 2034362-83-7

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate

Cat. No.: B2946469
CAS No.: 2034362-83-7
M. Wt: 393.48
InChI Key: HIKMBRGGJHWIAC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate is a complex organic molecule that integrates several functional groups, including thiazole and nicotinamide. This compound is of interest due to its potential pharmacological properties and its application in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate typically involves a multi-step synthetic process. Key steps may include:

  • Synthesis of the thiazole core: : This can be achieved via the Hantzsch thiazole synthesis, involving the condensation of α-halocarbonyl compounds with thioamides.

  • Functionalization of the thiazole ring: : Introduction of the nicotinamide moiety may be performed through a coupling reaction, such as a nucleophilic substitution.

  • Esterification: : The final step often involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst, producing the ethyl ester.

Industrial Production Methods

Scaling up to industrial production involves optimizing these reactions for higher yields and purity, often utilizing continuous flow chemistry to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide.

  • Reduction: : Reduction of the nitro groups on the nicotinamide moiety can be achieved using hydrogenation techniques.

  • Substitution: : Various substitution reactions, especially electrophilic substitutions on the thiazole ring, can be performed to introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Substitution: : Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles such as amines.

Major Products Formed

The reactions primarily produce derivatives of the original molecule with modified functional groups, depending on the specific reaction conditions used.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its bioactivity, including potential anti-inflammatory and antimicrobial properties.

  • Medicine: : Explored for its potential as a pharmaceutical agent due to its interactions with biological targets.

Mechanism of Action

The compound's effects are mediated through its interactions with specific molecular targets. Its structure allows it to bind to enzymes or receptors, influencing biological pathways. For instance, the nicotinamide moiety suggests it may interact with NAD+-dependent enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate is unique due to its specific combination of functional groups and structural motifs. Similar compounds include:

  • Ethyl 2-aminothiazole-4-carboxylate: : Lacks the nicotinamide and thiophene moieties.

  • Nicotinamide adenine dinucleotide (NAD+) analogs: : Similar nicotinamide functionality but differ significantly in structure and function.

This compound stands out due to the inclusion of the tetrahydrothiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-2-23-14(21)8-11-9-26-17(19-11)20-15(22)13-4-3-6-18-16(13)24-12-5-7-25-10-12/h3-4,6,9,12H,2,5,7-8,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKMBRGGJHWIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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